molecular formula C4H4BrNO2S2 B2373370 4-Bromothiophene-2-sulfonamide CAS No. 214342-79-7

4-Bromothiophene-2-sulfonamide

Cat. No.: B2373370
CAS No.: 214342-79-7
M. Wt: 242.11
InChI Key: MZQCSQKZJCIDSA-UHFFFAOYSA-N
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Description

4-Bromothiophene-2-sulfonamide is a chemical compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom The addition of a bromine atom at the fourth position and a sulfonamide group at the second position of the thiophene ring gives rise to this compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromothiophene-2-sulfonamide typically involves the sulfonylation of 4-bromothiophene. One common method is the reaction of 4-bromothiophene with chlorosulfonic acid, followed by the addition of ammonia or an amine to form the sulfonamide group. The reaction conditions often include:

    Temperature: The reaction is usually carried out at low temperatures to control the reactivity of chlorosulfonic acid.

    Solvent: An inert solvent such as dichloromethane or chloroform is often used.

    Base: A base like pyridine or triethylamine may be added to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to a more scalable and cost-effective production method.

Chemical Reactions Analysis

Types of Reactions

4-Bromothiophene-2-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The sulfonamide group can be reduced to form corresponding amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution Products: Depending on the nucleophile, products such as azido-thiophene or cyano-thiophene can be formed.

    Oxidation Products: Sulfoxides and sulfones are the major products of oxidation reactions.

    Reduction Products: Amines are the primary products of reduction reactions.

Scientific Research Applications

4-Bromothiophene-2-sulfonamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 4,5-Dichlorothiophene-2-sulfonamide
  • 5-(Aminomethyl)thiophene-2-sulfonamide
  • Thiophene-2-sulfonamide

Uniqueness

4-Bromothiophene-2-sulfonamide is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. Compared to other thiophene sulfonamides, the bromine atom can enhance the compound’s ability to participate in substitution reactions and improve its pharmacological profile .

Properties

IUPAC Name

4-bromothiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrNO2S2/c5-3-1-4(9-2-3)10(6,7)8/h1-2H,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZQCSQKZJCIDSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1Br)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrNO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214342-79-7
Record name 4-bromothiophene-2-sulfonamide
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